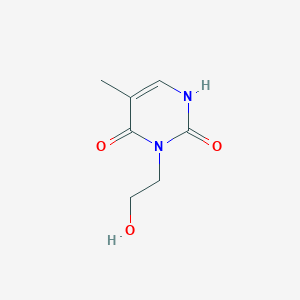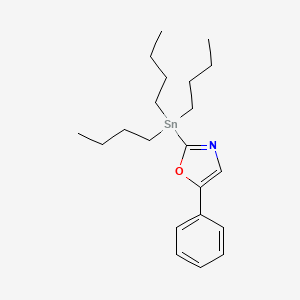![molecular formula C12H18O3 B3064376 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester CAS No. 100520-73-8](/img/structure/B3064376.png)
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester
概要
説明
2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester is a chemical compound that falls under the category of cyclopropane carboxylic acid derivatives. This compound is known for its intricate molecular structure and wide range of applications in various fields, including chemistry, biology, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester typically involves a series of steps that include:
Cyclopropane Ring Formation: : Starting with the formation of the cyclopropane ring through a reaction involving dimethyl malonate and a suitable base.
Formation of Propenyl Group: : Introduction of the propenyl group via a Wittig or Horner–Wadsworth–Emmons reaction.
Esterification: : The final step involves esterification of the resulting carboxylic acid with ethanol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production often employs continuous flow reactors to optimize the yield and efficiency of the reaction. Catalysts and specific solvents are chosen to enhance the reaction rates and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the propenyl group is often targeted.
Reduction: : Reduction reactions can convert the keto group into a hydroxyl group.
Substitution: : It can also partake in nucleophilic substitution reactions, especially at the ester functionality.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Toluene, ether, and ethanol are commonly used solvents in these reactions.
Major Products
Oxidation Products: : May include carboxylic acids or epoxides.
Reduction Products: : Typically yield alcohols.
Substitution Products: : Could result in various ester derivatives depending on the nucleophile.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules due to its reactive cyclopropane ring.
Biology
It's utilized in biochemical studies to understand enzyme interactions and inhibitor design, given its structural complexity.
Medicine
The compound is explored in drug design and development, particularly for its potential to modulate biological pathways due to its structural resemblance to biologically active molecules.
Industry
In industrial applications, it's used as a precursor in the manufacture of agricultural chemicals, such as herbicides and pesticides, due to its stability and reactivity.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring provides a rigid framework, allowing specific and high-affinity binding to these targets. The propenyl and keto groups facilitate interactions with active sites, influencing biochemical pathways and reactions.
類似化合物との比較
Compared to other cyclopropane carboxylic acid derivatives, this compound stands out due to its unique combination of a cyclopropane ring with a propenyl and keto group, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Cyclopropanecarboxylic acid derivatives without the propenyl group
Compounds with similar ester functionalities
Cyclopropane derivatives used in other industrial applications
That sums up the detailed breakdown of 2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester. Hope this helps!
特性
IUPAC Name |
ethyl 2,2-dimethyl-3-[(E)-2-methyl-3-oxoprop-1-enyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-5-15-11(14)10-9(12(10,3)4)6-8(2)7-13/h6-7,9-10H,5H2,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQSUAYJCWCDR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1(C)C)/C=C(\C)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631104 | |
| Record name | Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100520-73-8 | |
| Record name | Ethyl 2,2-dimethyl-3-[(1E)-2-methyl-3-oxoprop-1-en-1-yl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


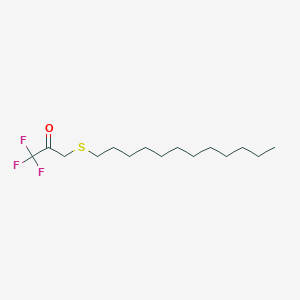
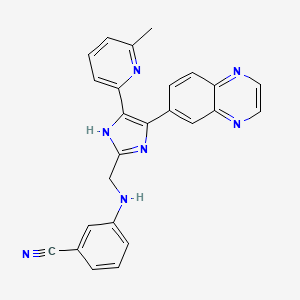

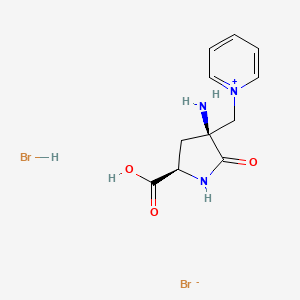

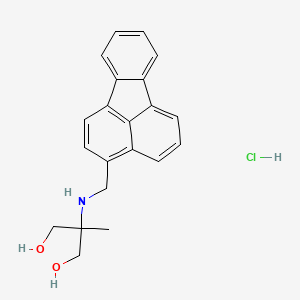

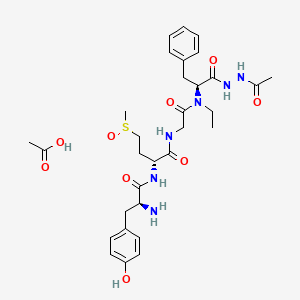
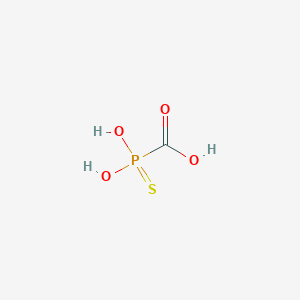
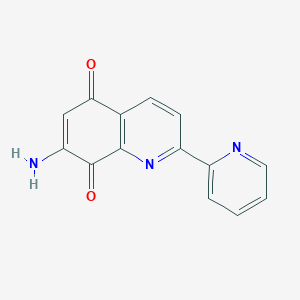
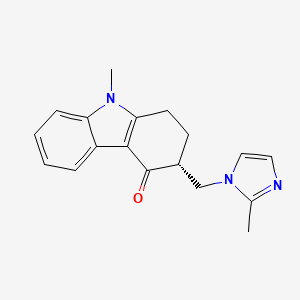
![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)
